3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is an organic compound characterized by its complex structure, which includes benzyloxy groups attached to a phenoxy ring and a decylprop-2-enamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dibenzyloxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in various binding interactions, while the phenoxy ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxybenzaldehyde: Shares the benzyloxy group but differs in the aldehyde functional group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group in addition to the benzyloxy group.
Uniqueness
3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is unique due to its combination of benzyloxy groups and the decylprop-2-enamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
136966-94-4 |
---|---|
Molekularformel |
C33H41NO4 |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
3-[3,4-bis(phenylmethoxy)phenoxy]-N-decylprop-2-enamide |
InChI |
InChI=1S/C33H41NO4/c1-2-3-4-5-6-7-8-15-23-34-33(35)22-24-36-30-20-21-31(37-26-28-16-11-9-12-17-28)32(25-30)38-27-29-18-13-10-14-19-29/h9-14,16-22,24-25H,2-8,15,23,26-27H2,1H3,(H,34,35) |
InChI-Schlüssel |
UHJYUISFMQZIQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C=COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.